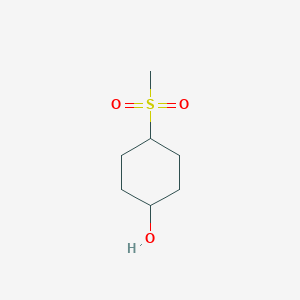

4-(Methylsulfonyl)cyclohexanol

描述

Structure

3D Structure

属性

IUPAC Name |

4-methylsulfonylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOFLYDKYGTKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653981 | |

| Record name | 4-(Methanesulfonyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21975-10-0 | |

| Record name | 4-(Methanesulfonyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylsulfonyl Cyclohexanol

General Synthetic Approaches to Cyclohexanol (B46403) Derivatives Bearing Sulfonyl Moieties

The synthesis of cyclohexanol derivatives that feature a sulfonyl group is typically achieved through a strategic sequence of reactions that introduce the sulfur-containing moiety and then modify the cyclohexyl ring. A common and logical approach involves three principal stages:

Formation of a Substituted Cyclohexanone (B45756): The synthesis generally commences with a cyclohexanone ring that is appropriately substituted at the 4-position. This precursor can be synthesized through various methods, including the catalytic hydrogenation of the corresponding 4-substituted phenol (B47542). google.comresearchgate.netjlu.edu.cn

Introduction and Oxidation of the Sulfur Moiety: A sulfur-containing group, typically a thioether, is introduced into the molecule. This thioether is then oxidized to the desired sulfone. The oxidation of thioethers to sulfones is a well-established transformation in organic synthesis. jchemrev.commasterorganicchemistry.comquimicaorganica.org

Reduction of the Ketone: The final step involves the reduction of the cyclohexanone's carbonyl group to a hydroxyl group, yielding the target cyclohexanol derivative. This reduction must be selective to avoid affecting the sulfonyl group. nih.govambeed.comharvard.edu

An alternative strategy could involve the introduction of the sulfonyl group at an earlier stage, followed by the formation of the cyclohexanol ring. However, the former approach is often more practical due to the stability and reactivity of the involved functional groups.

Specific Synthetic Routes Involving Cyclohexanol Sulfonation

While direct sulfonation of cyclohexanol is not the most common route, the synthesis of 4-(methylsulfonyl)cyclohexanol is most effectively achieved through a pathway that involves the "sulfonation" (oxidation of a sulfur precursor) of a cyclohexanone intermediate. A plausible and efficient synthetic route is as follows:

Synthesis of 4-(Methylthio)cyclohexanone: The synthesis begins with the preparation of 4-(methylthio)cyclohexanone. This key intermediate can be synthesized through several methods, one of which involves the Michael addition of methanethiol (B179389) to cyclohexenone.

Oxidation to 4-(Methylsulfonyl)cyclohexanone (B591897): The 4-(methylthio)cyclohexanone is then oxidized to form 4-(methylsulfonyl)cyclohexanone. This transformation is crucial for creating the sulfonyl group and can be accomplished using various oxidizing agents. google.com

Reduction to this compound: The final step is the reduction of the ketone functionality in 4-(methylsulfonyl)cyclohexanone to the corresponding alcohol, this compound. Reagents such as sodium borohydride (B1222165) are typically employed for this purpose, as they are selective for the ketone and will not reduce the sulfone. nih.govambeed.com

This stepwise approach allows for controlled functional group transformations, leading to the desired product with good yield and purity.

Exploration of Precursor Chemistry and Reaction Pathways

The successful synthesis of this compound hinges on the careful execution of each step, with particular attention to the chemistry of the precursor molecules and the specific reaction conditions.

The initial precursor, 4-(methylthio)cyclohexanone , is a critical building block. Its synthesis provides the foundation for the subsequent oxidation and reduction steps. The presence of the thioether group is key, as it is readily converted to the sulfonyl group. chemicalbook.com

The oxidation of the thioether to the sulfone is a pivotal transformation. A variety of oxidizing agents can be used, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. masterorganicchemistry.comquimicaorganica.orgnih.govresearchgate.net The reaction is typically carried out under controlled temperature conditions to prevent over-oxidation or side reactions.

| Reaction Step | Starting Material | Reagent(s) | Product | Reference(s) |

| Oxidation | 4-(Methylthio)cyclohexanone | Hydrogen Peroxide or m-CPBA | 4-(Methylsulfonyl)cyclohexanone | masterorganicchemistry.comquimicaorganica.orgnih.govresearchgate.net |

| Reduction | 4-(Methylsulfonyl)cyclohexanone | Sodium Borohydride (NaBH4) | This compound | nih.govambeed.com |

Chemical Reactivity and Transformation Studies of 4 Methylsulfonyl Cyclohexanol

Reactions Involving the Hydroxyl Functional Group

The reactivity of 4-(methylsulfonyl)cyclohexanol is significantly influenced by the interplay between its hydroxyl (-OH) and methylsulfonyl (-SO2CH3) functional groups. The hydroxyl group, being a primary site for many chemical transformations, can undergo a variety of reactions including dehydration, esterification, and oxidation.

Dehydration Mechanisms and Alkene Formation in Cyclohexanol (B46403) Analogues

The dehydration of alcohols to form alkenes is a fundamental organic reaction, typically acid-catalyzed. libretexts.orgbyjus.com In the case of cyclohexanol and its derivatives, this reaction generally proceeds through an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. pitt.educhemistrysteps.comlumenlearning.com For secondary alcohols like this compound, the E1 pathway is common, especially under acidic conditions. chemistrysteps.comidsi.mdreddit.com

The E1 mechanism involves a three-step process:

Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group, converting it into a much better leaving group, water (H₂O). idsi.mdbrainly.com

Formation of a carbocation: The protonated alcohol dissociates, forming a secondary carbocation on the cyclohexane (B81311) ring and a water molecule. idsi.mdbrainly.com This is typically the rate-determining step.

Deprotonation: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. idsi.mdbrainly.com

In the dehydration of substituted cyclohexanols, the regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. idsi.mdquora.com For this compound, removal of a proton from either C3 or C5 would lead to the same product, 4-(methylsulfonyl)cyclohex-1-ene.

It is worth noting that carbocation rearrangements can occur in E1 reactions if a more stable carbocation can be formed. labarchives.comchemistrysteps.com However, in the case of this compound, a hydride shift from an adjacent carbon would not lead to a more stable carbocation.

The reaction conditions, such as the strength of the acid and the temperature, can influence the reaction pathway. For instance, secondary alcohols typically require more concentrated acids and higher temperatures for dehydration compared to tertiary alcohols. chemistrysteps.com

Esterification Reactions and Derivative Formation

Esterification is a common reaction of alcohols, leading to the formation of esters. This can be achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. chemguide.co.ukoperachem.com Alternatively, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, can be used. chemguide.co.uklibretexts.org

Another important class of derivatives formed from alcohols are sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates). pressbooks.pubmasterorganicchemistry.com These are prepared by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a weak base like pyridine. pressbooks.pubyoutube.com The base neutralizes the HCl produced during the reaction. pressbooks.pub

The formation of a sulfonate ester from an alcohol like this compound is significant because it converts the poorly-leaving hydroxyl group into an excellent leaving group. pressbooks.pubmasterorganicchemistry.com This is due to the resonance stabilization of the resulting sulfonate anion. The formation of the sulfonate ester proceeds with retention of configuration at the carbon atom bearing the hydroxyl group. libretexts.org These sulfonate derivatives are valuable intermediates in organic synthesis, readily undergoing nucleophilic substitution reactions. libretexts.orgpressbooks.pub

A study on the synthesis of sulfonic esters from various alcohols, including cyclohexanol, demonstrated that the reaction can proceed in good yield. nih.gov

Oxidation Pathways of Secondary Alcohols in Cyclohexanol Systems

Secondary alcohols, such as this compound, can be oxidized to form ketones. pressbooks.pubtransformationtutoring.com This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, and they are often categorized as "strong" or "weak" oxidants. masterorganicchemistry.com

Common oxidizing agents include:

Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) are effective for oxidizing secondary alcohols to ketones. transformationtutoring.commasterorganicchemistry.com

Dess-Martin periodinane (DMP): This is a mild and selective reagent for the oxidation of primary and secondary alcohols. masterorganicchemistry.com

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. masterorganicchemistry.com

The general mechanism of oxidation involves the removal of the hydroxyl proton and the proton from the carbon bearing the hydroxyl group. For tertiary alcohols, which lack a proton on the alcohol-bearing carbon, oxidation does not readily occur under standard conditions. pressbooks.pubmasterorganicchemistry.com

Reactions Involving the Methylsulfonyl Functional Group

The methylsulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing and polar functional group that significantly influences the chemical properties of the molecule. fiveable.meresearchgate.net

Influence of the Sulfonyl Group on Adjacent Reactivity

The potent electron-withdrawing nature of the sulfonyl group can affect the reactivity of adjacent and nearby functional groups. fiveable.meresearchgate.netresearchgate.net This influence is primarily due to its inductive effect. researchgate.netacs.org

Acidity of α-protons: The sulfonyl group can increase the acidity of protons on adjacent carbon atoms (α-protons). This is due to the stabilization of the resulting carbanion through pπ-dπ overlap with the sulfur atom. researchgate.net

Reactivity of adjacent functional groups: The electron-withdrawing effect can modulate the reactivity of neighboring groups. For instance, computational studies on 2-(methylsulfonyl)-1-phenylethanone (B1294442) have shown that the methylsulfonyl substituent significantly affects the electron density distribution within the adjacent carbonyl group and aromatic system. In the context of this compound, the sulfonyl group's influence would be transmitted through the cyclohexane ring, potentially affecting the reactivity of the hydroxyl group, although this effect is likely to be less pronounced than in systems with direct conjugation.

Potential for Sulfonyl-Mediated Transformations

The sulfonyl group itself can participate in or mediate various chemical transformations. While stable under many conditions, it can act as a leaving group in certain nucleophilic substitution and elimination reactions, particularly in aromatic systems or when activated. acs.orgthieme-connect.comnih.govresearchgate.net

Studies on the reactions of methylsulfonyl-substituted heterocycles have shown that the methylsulfonyl group can be displaced by nucleophiles. rsc.orgtandfonline.com For example, in reactions with amines, the sulfone group can be selectively displaced under certain conditions. thieme-connect.comresearchgate.net

Furthermore, the sulfonyl group can be involved in radical-mediated transformations where it can act as a leaving group. acs.orgnih.gov These reactions have emerged as powerful tools for forming new chemical bonds.

While specific studies on sulfonyl-mediated transformations directly involving this compound are not prevalent, the known reactivity of the sulfonyl group suggests potential for such reactions under appropriate conditions. For instance, transformations involving the cleavage of the C-S bond could be envisioned, potentially leading to the introduction of other functional groups at the 4-position of the cyclohexane ring.

Oxidation State Manipulations of Sulfur within the Sulfonyl Group

The sulfonyl group in this compound features a sulfur atom in its highest possible oxidation state, +6 . This high oxidation state renders the sulfur atom electrophilic and generally resistant to further oxidation. Consequently, manipulations of the oxidation state primarily involve reduction to lower oxidation states, such as sulfoxides or sulfides. The methylsulfonyl group is known for its high stability and resistance to hydrolysis and metabolic reduction namiki-s.co.jp.

Generally, the reduction of sulfones to sulfides is a challenging transformation requiring potent reducing agents. Common laboratory reagents for this purpose include strong hydride donors or metal-based reducing systems.

Table 1: Potential Reagents for Sulfone Reduction

| Reagent System | Description | Potential Product from this compound |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | A powerful, non-selective reducing agent capable of reducing a wide range of functional groups. | 4-(Methylthio)cyclohexanol |

| Diisobutylaluminium hydride (DIBAL-H) | A more selective reducing agent, often used for esters and nitriles, but can reduce sulfones under certain conditions. | 4-(Methylthio)cyclohexanol |

| Samarium(II) iodide (SmI₂) | A single-electron transfer reagent that can effect the reduction of sulfones, particularly α,β-unsaturated sulfones. | 4-(Methylthio)cyclohexanol |

While specific studies on the reduction of this compound are not extensively documented, the general principles of sulfone reduction apply. The reaction would involve the formal transfer of electrons to the sulfur center, leading to the cleavage of sulfur-oxygen bonds. For example, the reduction of an aryl sulfonyl chloride to an aryl thiol can be achieved via hydrogenation with a palladium catalyst google.com. Although a different starting material, this demonstrates the feasibility of reducing sulfur from a high oxidation state. The choice of reagent is critical, as the hydroxyl group in this compound could also be reactive, potentially leading to side products.

Conversely, the synthesis of a sulfone often involves the oxidation of a corresponding sulfide (B99878) (thioether). For instance, 4-(methylthio)phenol (B156131) is oxidized using sodium periodate (B1199274) to yield 4-(methylsulfonyl)phenol (B50025) . This type of transformation highlights that if one were to start with 4-(methylthio)cyclohexanol, oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) would first yield the sulfoxide, 4-(methylsulfinyl)cyclohexanol, and upon further oxidation, this compound. The ability to manipulate the sulfur oxidation state is crucial in materials science, as it can tune the electronic and structural properties of molecules nih.govrsc.org.

Reactivity of the Cyclohexyl Ring System

The cyclohexyl ring in this compound is a saturated carbocyclic system. Its reactivity is largely dictated by the C-H and C-C single bonds, which are generally unreactive, and the influence of its two substituents: the hydroxyl group and the methylsulfonyl group. The cyclohexane ring itself exists in a stable chair conformation to minimize angle and torsional strain libretexts.org.

Electrophilic Attack: The cyclohexane ring is an alkane and, as such, is electron-rich but lacks π-electrons. It is generally not susceptible to attack by electrophiles under standard conditions libretexts.org. The strongly electron-withdrawing nature of the methylsulfonyl group further deactivates the ring towards electrophilic attack by reducing the electron density of the C-H bonds. Reactions such as Friedel-Crafts alkylation or acylation are not feasible on this saturated ring. Any potential electrophilic interaction would likely occur at the oxygen atom of the hydroxyl group or the sulfonyl group rather than the carbon framework of the ring.

Nucleophilic Attack: Saturated hydrocarbon rings are not susceptible to direct nucleophilic attack due to the absence of an electrophilic center or a suitable leaving group on the ring carbons libretexts.orgmhmedical.com. However, nucleophilic substitution reactions can occur, but they are centered on the carbon atom bearing the hydroxyl group. For a nucleophile to attack a ring carbon, the hydroxyl group must first be converted into a good leaving group (e.g., by protonation to form -OH₂⁺ or conversion to a tosylate, mesylate, or halide).

In such a scenario, a nucleophile could attack the carbon atom bonded to the leaving group in an Sₙ2 reaction. The stereochemistry of this reaction is highly dependent on the conformation of the cyclohexane ring. For an E2 elimination or an Sₙ2 substitution to occur, an anti-periplanar arrangement of the reacting groups is typically required. masterorganicchemistry.com This often means that the leaving group must be in an axial position to allow for backside attack by the nucleophile or anti-periplanar elimination of a proton masterorganicchemistry.com.

The presence of the bulky and electron-withdrawing methylsulfonyl group at the C-4 position could sterically and electronically influence the rate and outcome of such substitution reactions compared to an unsubstituted cyclohexanol.

Table 2: Potential Nucleophilic Substitution Scenarios

| Step 1: Activation of -OH | Leaving Group | Potential Nucleophile | Reaction Type | Product |

|---|---|---|---|---|

| Reaction with HBr | -Br | CN⁻ | Sₙ2 | 4-(Methylsulfonyl)cyclohexanecarbonitrile |

| Reaction with TsCl/Pyridine | -OTs | N₃⁻ | Sₙ2 | 4-Azido-1-(methylsulfonyl)cyclohexane |

Ring Opening: The cyclohexane ring is thermodynamically stable due to having minimal ring strain compared to smaller rings like cyclopropane (B1198618) or cyclobutane (B1203170) libretexts.org. Therefore, ring-opening reactions of the cyclohexyl moiety in this compound are not common and would require harsh reaction conditions designed to cleave strong C-C bonds. Such reactions are not synthetically useful unless the ring is activated, for example, by the introduction of adjacent functionalities that can facilitate cleavage.

Ring Expansion: Ring expansion reactions of cyclohexyl systems typically proceed through carbocationic intermediates. A common method involves the generation of a carbocation on a carbon atom adjacent to the ring, which then triggers a rearrangement to form a larger, seven-membered ring. While there are no specific reports of ring expansion starting from this compound, one can postulate potential pathways based on known chemical transformations.

For instance, the Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkanones. A related process could be envisioned if the hydroxyl group of this compound were oxidized to a ketone, forming 4-(methylsulfonyl)cyclohexanone (B591897). This ketone could then be converted to a cyanohydrin, reduced to an amino alcohol, and then treated with nitrous acid to generate a carbocation, potentially leading to a cycloheptanone (B156872) derivative.

Another approach involves the iron(III) chloride-induced ring opening of 1-trimethylsilyloxybicyclo[n.1.0]alkanes, which effectively serves as a one-carbon ring expansion to a homologous cycloalkenone orgsyn.org. To apply this to the target molecule, it would first need to be converted to the corresponding silyl (B83357) enol ether of 4-(methylsulfonyl)cyclohexanone, followed by cyclopropanation and then ring expansion orgsyn.org.

These are hypothetical pathways based on established reactions for other cyclohexane systems. The stability of the cyclohexane ring makes such transformations challenging, and they would need to be investigated experimentally to confirm their feasibility for this compound.

Stereochemical Investigations of 4 Methylsulfonyl Cyclohexanol

Cis/Trans Isomerism in 4-Substituted Cyclohexanol (B46403) Systems

Disubstituted cycloalkanes, such as 4-substituted cyclohexanols, exhibit geometric isomerism, commonly referred to as cis-trans isomerism. libretexts.orglibretexts.org This type of isomerism arises from the restricted rotation around the carbon-carbon single bonds within the ring structure. uou.ac.in The substituents can be located on the same side (cis) or on opposite sides (trans) of the ring's plane. libretexts.orglibretexts.org

In the case of 4-(methylsulfonyl)cyclohexanol, the two isomers are cis-4-(methylsulfonyl)cyclohexanol and trans-4-(methylsulfonyl)cyclohexanol. The cyclohexane (B81311) ring adopts a chair conformation to minimize ring strain, which is a combination of angle strain and torsional strain. chemistrysteps.com In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). spcmc.ac.in

For trans-4-(methylsulfonyl)cyclohexanol, the most stable conformation has both the hydroxyl and the methylsulfonyl groups in equatorial positions (diequatorial). This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that occur when bulky groups are in axial positions. spcmc.ac.in The alternative chair conformation, with both groups in axial positions (diaxial), is significantly less stable. researchgate.net

For cis-4-(methylsulfonyl)cyclohexanol, one substituent must be in an axial position while the other is in an equatorial position. Two chair conformations can interconvert through a process called ring flipping. One conformer will have an axial hydroxyl group and an equatorial methylsulfonyl group, while the other will have an equatorial hydroxyl group and an axial methylsulfonyl group. The relative stability of these two conformers depends on the steric bulk of the substituents. Generally, the conformer with the larger group in the equatorial position is favored. spcmc.ac.in

Table 1: Conformational Analysis of this compound Isomers

| Isomer | Substituent Orientation | More Stable Chair Conformation |

|---|---|---|

| trans | Diequatorial | Both -OH and -SO₂CH₃ groups are equatorial. |

| cis | Axial-Equatorial | The conformer with the bulkier group (-SO₂CH₃) in the equatorial position is generally more stable. |

Chiral Centers and Enantiomeric Considerations

Chirality in a molecule is typically associated with the presence of a stereogenic center, which is a tetrahedral carbon atom bonded to four different groups. stereoelectronics.org An analysis of the stereoisomers of this compound reveals differences in their potential for chirality.

In contrast, the cis isomer of this compound lacks a plane of symmetry. In the cis configuration, both the carbon atom bearing the hydroxyl group (C-1) and the carbon atom bearing the methylsulfonyl group (C-4) are stereogenic centers. Substitution at these positions leads to diastereomers. echemi.com The absence of an internal plane of symmetry means that the cis isomer is chiral. Therefore, it exists as a pair of enantiomers: (1R,4S)-4-(methylsulfonyl)cyclohexanol and (1S,4R)-4-(methylsulfonyl)cyclohexanol. These two molecules are non-superimposable mirror images of each other. stereoelectronics.org In total, this compound has three stereoisomers: the achiral trans isomer and the pair of enantiomeric cis isomers.

Stereoselective Synthesis Approaches for Specific Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves the stereoselective reduction of the precursor ketone, 4-(methylsulfonyl)cyclohexanone (B591897). a2bchem.combldpharm.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome, favoring either the cis or trans product.

For instance, the reduction of substituted cyclohexanones often yields a mixture of the cis and trans alcohols. The stereoselectivity of these reactions can be controlled. Biocatalytic methods, using enzymes like alcohol dehydrogenases, have been shown to be highly effective for producing specific isomers. For example, a mutant alcohol dehydrogenase from Lactobacillus kefir has been used for the highly selective synthesis of cis-4-propylcyclohexanol from the corresponding ketone, achieving a high yield and a cis/trans ratio of 99.5:0.5. mdpi.comresearchgate.net Similar enzymatic approaches could potentially be applied to synthesize cis-4-(methylsulfonyl)cyclohexanol with high stereopurity.

Chemical methods can also provide stereoselectivity. Catalytic hydrogenation is a common method for producing substituted cyclohexanols. evitachem.com The synthesis of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol, a related compound, involves a hydrogenation step. Depending on the catalyst and conditions, hydrogenation of a ketone precursor can favor one isomer over the other. The synthesis of a mixture of cis and trans 4-(4'-alkylcyclohexyl)cyclohexanol has been achieved through a multi-step process that includes a catalytic hydrogenation step. google.com

Table 2: Potential Stereoselective Synthesis Strategies

| Target Isomer | Precursor | Potential Method | Key Principle |

|---|---|---|---|

| cis | 4-(Methylsulfonyl)cyclohexanone | Biocatalytic Reduction (e.g., with specific ADH) | Enzyme's active site directs the hydride delivery to one face of the ketone. mdpi.com |

| trans | 4-(Methylsulfonyl)cyclohexanone | Catalytic Hydrogenation or Reduction with bulky reagents | Thermodynamic control or steric approach control can favor the more stable trans product. |

Influence of Stereochemistry on Molecular Interactions and Reactivity

The stereochemical arrangement of the hydroxyl and methylsulfonyl groups significantly impacts the molecule's physical and chemical properties. numberanalytics.comrijournals.com The cis and trans isomers are diastereomers, meaning they have different physical properties such as melting points, boiling points, and solubilities. stereoelectronics.org

The orientation of the hydroxyl group (axial vs. equatorial) in the dominant chair conformation affects its reactivity. Equatorial hydroxyl groups are generally more sterically accessible and less hindered than axial ones. This difference in accessibility can lead to different reaction rates in processes like esterification or oxidation.

In substitution reactions, the stereochemistry of the leaving group is crucial. numberanalytics.com For example, in an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration. numberanalytics.com The rate of such a reaction would be highly dependent on whether the leaving group (derived from the hydroxyl group) is in an axial or equatorial position.

Conformational Analysis of 4 Methylsulfonyl Cyclohexanol and Analogues

Chair Conformations and Ring Inversion Dynamics

The cyclohexane (B81311) ring, the core structure of 4-(methylsulfonyl)cyclohexanol, predominantly adopts a "chair" conformation, which is the most stable arrangement, minimizing both angle and torsional strain. libretexts.orgvedantu.com This conformation is not static; it undergoes a rapid process called ring flipping or ring inversion, where one chair form converts into another. libretexts.orguky.edu During this inversion, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 45 kJ/mol, allowing for about one million interconversions per second at room temperature. libretexts.org

However, the presence of substituents on the cyclohexane ring, such as the hydroxyl and methylsulfonyl groups in this compound, influences the ring inversion dynamics. The energy barrier for ring flipping can be affected by the size and nature of these substituents. nih.gov For instance, bulky substituents can increase the energy barrier, thereby slowing down the rate of interconversion. nih.gov The interconversion process proceeds through higher-energy transition states, including the "boat" and "twist-boat" conformations. vedantu.comuky.edu The boat conformation is the least stable due to significant torsional strain from eclipsed bonds and steric repulsion between the "flagpole" hydrogens. vedantu.com The twist-boat conformation is slightly more stable than the pure boat form as it relieves some of this strain. vedantu.com

Axial vs. Equatorial Preferences of Hydroxyl and Methylsulfonyl Substituents

In a substituted cyclohexane, the two chair conformations are no longer of equal energy. The stability of a given conformer is largely determined by the positions of the substituents, whether they are in axial or equatorial positions. Generally, substituents prefer the more spacious equatorial position to avoid steric hindrance. pressbooks.pubfiveable.me

The preference for the equatorial position is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformers for a given substituent. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com For the hydroxyl (-OH) group, the A-value is approximately 0.87 kcal/mol. masterorganicchemistry.com This preference is primarily due to the avoidance of 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. openstax.org

For this compound, there are two possible cis/trans isomers. In the trans isomer, the hydroxyl and methylsulfonyl groups are on opposite sides of the ring, allowing for a conformation where both substituents can occupy equatorial positions. This diequatorial conformation is expected to be the most stable. In the cis isomer, the substituents are on the same side of the ring, forcing one to be axial and the other equatorial. In this case, the conformer with the bulkier methylsulfonyl group in the equatorial position and the smaller hydroxyl group in the axial position would be favored.

Steric and Electronic Effects on Conformational Equilibrium

The conformational equilibrium of substituted cyclohexanes is governed by a balance of steric and electronic effects.

Steric Effects: The primary steric factor is the 1,3-diaxial interaction, a repulsive force between an axial substituent and the axial hydrogens located three carbons away. openstax.org This interaction is essentially a form of steric strain. pressbooks.pub The larger the substituent, the greater the steric strain in the axial position, and thus the stronger the preference for the equatorial position. pressbooks.pubopenstax.org For disubstituted cyclohexanes, the conformer with the larger group in the equatorial position is generally more stable. pressbooks.pub

Electronic Effects: Beyond simple steric bulk, electronic effects such as hyperconjugation and electrostatic interactions can also influence conformational preferences. researchgate.net Hyperconjugation involves the interaction of filled bonding orbitals with empty antibonding orbitals. In some substituted cyclohexanes, these interactions can stabilize certain conformations. researchgate.netbeilstein-journals.org For example, the anomeric effect, a well-known stereoelectronic effect, can lead to a preference for the axial position for certain electronegative substituents, although this is more prominent in heterocyclic systems. researchgate.net In silacyclohexanes, electrostatic effects can play a determining role, sometimes leading to an axial preference for electronegative groups. nih.gov While steric effects are generally dominant in cyclohexane systems, these electronic contributions can modulate the conformational equilibrium. researchgate.net

For this compound, the dominant factor determining the conformational equilibrium is likely the steric demand of the large methylsulfonyl group, strongly favoring its equatorial placement. The hydroxyl group's preference is also equatorial, but to a lesser extent.

Calculation of Conformational Energies and Strain Analysis

The relative energies of different conformations can be determined experimentally and through computational methods. The energy difference between conformers at equilibrium can be calculated from their population ratio using the equation ΔE = –RT ln K, where ΔE is the energy difference, R is the gas constant, T is the temperature, and K is the equilibrium constant. openstax.org

Computational chemistry provides powerful tools for calculating conformational energies and analyzing strain. harpercollege.edu Methods such as molecular mechanics (e.g., MM3) and quantum mechanics (e.g., Density Functional Theory - DFT) can be used to optimize the geometries of different conformers and calculate their energies. researchgate.netresearchgate.net These calculations can quantify the various contributions to the total strain energy of a molecule, which include:

Angle Strain: The energy increase due to bond angles deviating from their ideal values. libretexts.org

Torsional Strain: The energy increase due to the eclipsing of bonds on adjacent atoms. libretexts.org

Steric Strain: The repulsive interaction that occurs when non-bonded atoms are forced into close proximity. libretexts.org

For this compound, computational modeling could be employed to calculate the energies of the various possible chair conformations (e.g., diequatorial, diaxial, and axial-equatorial for the cis and trans isomers). This would provide a quantitative measure of the relative stabilities and the energy penalty associated with placing the methylsulfonyl or hydroxyl group in an axial position. Such calculations can also provide insights into the geometric distortions the ring might undergo to accommodate bulky substituents.

Table 1: A-Values for Common Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -OH | 0.87 masterorganicchemistry.com |

| -CH3 | 1.70 masterorganicchemistry.com |

| -CH2CH3 | 1.75 masterorganicchemistry.com |

| -CH(CH3)2 | 2.15 masterorganicchemistry.com |

| -C(CH3)3 | 4.9 masterorganicchemistry.com |

| -Br | 0.43 masterorganicchemistry.com |

This table provides a reference for the energetic preference of various substituents for the equatorial position in a cyclohexane ring.

Spectroscopic Probes for Conformational Assignment

Various spectroscopic techniques are instrumental in determining the conformational preferences of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone of conformational analysis. researchgate.net Key parameters derived from NMR spectra provide crucial information:

Chemical Shifts: The chemical shifts of ring protons, particularly those on the carbon bearing the substituent, can differ significantly depending on whether the proton is in an axial or equatorial environment.

Coupling Constants (J-values): The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons. The Karplus relationship describes this dependency, allowing for the determination of the relative orientation of protons and thus the conformation of the ring. For example, large ³JHH values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller values are characteristic of axial-equatorial and equatorial-equatorial interactions. acs.org

Low-Temperature NMR: By cooling the sample, the rate of ring inversion can be slowed down to the NMR timescale, allowing for the direct observation of individual conformers and the determination of their relative populations. sci-hub.se

Infrared (IR) Spectroscopy: IR spectroscopy can also provide clues about conformation. The stretching frequencies of certain bonds, such as the C-O and O-H bonds of the hydroxyl group, can be sensitive to their axial or equatorial orientation. acs.orgaip.org Hydrogen bonding, which can be influenced by the conformation, also has a distinct signature in the IR spectrum. aip.org

Theoretical Predictions of Conformational Landscapes

In conjunction with experimental methods, theoretical calculations are invaluable for mapping the complete conformational landscape of a molecule. researchgate.net Computational methods can explore a wide range of possible conformations, including not only the stable chair forms but also higher-energy boat and twist-boat conformations. ethz.ch

By performing a conformational search, where the potential energy of the molecule is calculated as a function of its torsional angles, a potential energy surface can be generated. researchgate.net This surface reveals the low-energy valleys corresponding to stable conformers and the energy barriers (transition states) that separate them. nih.gov

For this compound, theoretical predictions would involve:

Geometry Optimization: Calculating the lowest energy structure for each potential conformer. sci-hub.se

Frequency Calculations: To confirm that the optimized structures are true energy minima (all real frequencies) and to calculate thermodynamic properties like Gibbs free energy.

Potential Energy Surface Scans: Systematically rotating key bonds to map the energy landscape and identify all stable conformers and the barriers between them. researchgate.net

These theoretical predictions provide a detailed picture of the relative stabilities of the different conformations and the dynamics of their interconversion, offering a deeper understanding of the structural preferences of this compound at the molecular level.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexane |

Spectroscopic Characterization Methodologies for Advanced Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. weebly.com A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural characterization of molecules like 4-(Methylsulfonyl)cyclohexanol. emerypharma.com

Elucidation of Connectivities and Stereochemistry via 1D and 2D NMR Techniques

1D NMR: The initial step in structural analysis typically involves ¹H and ¹³C NMR spectroscopy. emerypharma.com For this compound, the ¹H NMR spectrum provides information on the chemical environment of each proton, their integrations (number of protons), and their coupling patterns (neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon environments.

2D NMR: To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, various 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show correlations between adjacent protons on the cyclohexane (B81311) ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. By combining the information from ¹H and ¹³C spectra with HSQC data, specific proton signals can be assigned to their corresponding carbon atoms in the cyclohexane ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is crucial for identifying the connection between the methylsulfonyl group and the cyclohexane ring, as it would show a correlation between the methyl protons and the carbon atom of the cyclohexane ring to which the sulfonyl group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring. For this compound, NOESY can distinguish between the cis and trans isomers by showing through-space interactions between the axial and equatorial protons on the ring and with the substituents.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for a specific isomer of this compound is presented below. Actual values can vary based on the solvent and specific isomer.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~3.6 (axial) / ~4.0 (equatorial) | ~70 |

| H-2, H-6 | ~1.2-2.2 | ~30-35 |

| H-3, H-5 | ~1.2-2.2 | ~25-30 |

| H-4 | ~3.0 | ~55 |

| -OH | Variable | - |

| -SO₂CH₃ | ~2.9 | ~44 |

This is an interactive data table. The values are illustrative and would be determined experimentally.

Dynamic NMR for Conformational Exchange Processes

The cyclohexane ring is not static and undergoes conformational exchange, primarily through a "ring flip" process between two chair conformations. uvic.ca Dynamic NMR (DNMR) spectroscopy is a technique used to study such reversible molecular processes that occur on the NMR timescale. libretexts.orgnumberanalytics.com

By acquiring NMR spectra at different temperatures, the rate of this conformational exchange can be determined. uvic.ca At low temperatures, the exchange is slow, and separate signals may be observed for the axial and equatorial protons. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. uvic.ca Above this temperature, in the fast exchange regime, a sharp, averaged signal is observed. uvic.ca

Analysis of the lineshapes in the DNMR spectra allows for the calculation of the activation energy (ΔG‡) for the ring flip, providing insight into the conformational flexibility of the this compound molecule. uvic.ca The presence of the bulky methylsulfonyl group can influence the equilibrium between the two chair conformations and the energy barrier to interconversion.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. longdom.orglibretexts.org Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of its molecular formula. libretexts.orgnih.gov

For this compound (C₇H₁₄O₃S), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Fragmentation Analysis: In addition to providing the molecular formula, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. researchgate.netsemanticscholar.org When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments provide clues about the molecule's structure. Common fragmentation pathways for this compound might include:

Loss of a water molecule (H₂O) from the alcohol.

Cleavage of the C-S bond, resulting in fragments corresponding to the cyclohexane ring and the methylsulfonyl group.

Alpha-cleavage adjacent to the hydroxyl group. libretexts.org

A hypothetical fragmentation table is shown below:

| Fragment Ion (m/z) | Possible Identity |

| M⁺ - 18 | Loss of H₂O |

| M⁺ - 79 | Loss of •SO₂CH₃ |

| 79 | [CH₃SO₂]⁺ |

This is an interactive data table. The m/z values are nominal and would be determined with high precision in an HRMS experiment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Structural Insights

Analysis of Characteristic Vibrational Frequencies

Different types of bonds vibrate at characteristic frequencies. By analyzing the absorption bands in an IR spectrum or the scattered light in a Raman spectrum, the functional groups within this compound can be identified. vscht.cz

Key expected vibrational frequencies include:

O-H stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. libretexts.org

C-H stretch: Absorptions from the C-H bonds of the cyclohexane ring and the methyl group will appear in the 2850-3000 cm⁻¹ region. pressbooks.pub

S=O stretch: The sulfonyl group will exhibit strong, characteristic stretching vibrations for the S=O bonds, typically appearing as two bands in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

C-O stretch: A moderate to strong absorption in the 1000-1260 cm⁻¹ region corresponds to the C-O single bond stretch. libretexts.org

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Spectrum |

| O-H (alcohol) | 3200-3600 (broad, strong) | IR |

| C-H (alkane) | 2850-3000 (strong) | IR, Raman |

| S=O (sulfonyl) | 1350-1300 and 1160-1120 (strong) | IR, Raman |

| C-O (alcohol) | 1000-1260 (moderate to strong) | IR |

This is an interactive data table. The frequency ranges are approximate.

Correlation with Molecular Structure and Conformation

The precise positions and shapes of the vibrational bands can be influenced by the molecule's three-dimensional structure and intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.comsmu.edu For example, the frequency of the O-H stretching vibration can indicate the extent of hydrogen bonding in the sample. libretexts.org

Computational Approaches to Spectroscopic Data Prediction and Interpretation

Computational chemistry is an indispensable tool for complementing experimental spectroscopic data. By modeling the behavior of this compound in silico, it is possible to predict its spectra and gain a deeper understanding of the underlying molecular properties that give rise to the observed experimental results.

Density Functional Theory (DFT) has become a standard and powerful method for accurately predicting the spectroscopic properties of organic molecules. By calculating the electron density of a molecule, DFT can provide highly reliable predictions of its vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

For this compound, DFT calculations would typically be performed on its possible isomers, most notably the cis and trans diastereomers. The computational workflow involves:

Geometry Optimization : Finding the lowest energy conformation of the molecule.

Frequency Calculation : Computing the vibrational modes to predict the IR spectrum.

NMR Shielding Calculation : Calculating the magnetic shielding tensors for each nucleus to predict the ¹H and ¹³C NMR chemical shifts.

These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to individual atoms within the molecule. For instance, DFT can accurately predict the difference in chemical shifts for the axial and equatorial protons on the cyclohexane ring, which is crucial for determining the dominant chair conformation and the stereochemistry of the substituents.

Below is an illustrative table of DFT-predicted ¹H and ¹³C NMR chemical shifts for the trans isomer of this compound, calculated at the B3LYP/6-31G(d) level of theory, a common DFT method.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (Axial) | 3.85 | - |

| C1-OH | 2.10 | - |

| C1 | - | 69.5 |

| C2/C6-H (Axial) | 1.30 | - |

| C2/C6-H (Equatorial) | 2.15 | - |

| C2/C6 | - | 34.8 |

| C3/C5-H (Axial) | 1.45 | - |

| C3/C5-H (Equatorial) | 2.05 | - |

| C3/C5 | - | 28.1 |

| C4-H (Axial) | 2.90 | - |

| C4 | - | 55.2 |

| S-CH₃ | 2.88 | 44.1 |

Note: This table is illustrative and represents typical predicted values. Actual experimental values may vary.

A frontier in chemical analysis is the use of machine learning (ML) and artificial intelligence (AI) to automate the process of structure elucidation from spectroscopic data. Sequence-to-sequence (Seq2Seq) models, a type of recurrent neural network (RNN) architecture, are particularly promising for this task.

The application of such models to a compound like this compound would involve the following conceptual framework:

Training Data : A massive dataset containing the NMR or mass spectra of hundreds of thousands of diverse organic compounds is used to train the model. Each spectrum is paired with its known chemical structure, often represented as a SMILES string or other chemical notation.

Model Training : The Seq2Seq model learns the complex patterns and correlations between spectral features (e.g., peaks, chemical shifts, coupling constants) and the corresponding structural motifs. The model consists of an "encoder" that processes the input spectrum into a mathematical representation and a "decoder" that translates this representation into a chemical structure sequence.

Prediction : Once trained, the model can be fed a new, unknown spectrum, such as that of this compound. The model would then predict the molecular structure that is most likely to produce that spectrum.

While highly powerful, the accuracy of these models is heavily dependent on the quality and diversity of the training data. For a relatively uncommon structure like this compound, the model's performance would depend on whether similar sulfonyl-containing cycloalkane structures were well-represented in its training set. This technology represents a significant step towards automated and high-throughput chemical identification.

Computational Chemistry and Theoretical Studies of 4 Methylsulfonyl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide fundamental insights into the electronic properties of molecules. rsdjournal.org Methods like ab-initio calculations and Density Functional Theory (DFT) are central to understanding the intrinsic nature of 4-(Methylsulfonyl)cyclohexanol. nih.govwavefun.com

Ab-Initio and Density Functional Theory (DFT) for Electronic Structure

Ab-initio and Density Functional Theory (DFT) are two of the most widely used methods for computing the electronic structure of molecules. nih.govwikipedia.org Ab-initio methods derive their results from first principles, using only fundamental physical constants, without including empirical parameters. stackexchange.com DFT, while also a quantum mechanical method, determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.orgscispace.com It has become exceptionally popular due to its balance of accuracy and computational cost. wikipedia.org

For this compound, DFT calculations would typically be employed to determine its ground state electronic structure. This involves selecting an appropriate functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p), def2-TZVP) to solve the Kohn-Sham equations. scispace.comnih.gov The output of these calculations provides a wealth of information, including the optimized molecular geometry, total energy, and the electron density distribution. From the electron density, crucial properties like the molecular electrostatic potential (MEP) can be mapped onto the molecular surface. The MEP map for this compound would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atoms of the hydroxyl and sulfonyl groups would represent regions of negative potential (electron-rich), while the hydrogen of the hydroxyl group and the areas around the cyclohexyl protons would show positive potential (electron-poor). This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions.

Frontier Molecular Orbital (FMO) Theory and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

In this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the hydroxyl oxygen, due to its lone pairs of electrons. The LUMO, conversely, would likely be centered around the sulfur atom and its associated oxygen atoms in the electron-withdrawing methylsulfonyl group.

From the HOMO and LUMO energies, global reactivity indices can be calculated to quantify the molecule's reactivity. These indices, derived from conceptual DFT, provide a theoretical framework for understanding chemical behavior. mdpi.com

| Global Reactivity Index | Formula | Predicted Significance for this compound |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Indicates the molecule's tendency to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's capacity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of the molecule to act as an electrophile. |

These calculated indices would provide a quantitative measure of the reactivity of this compound, allowing for comparisons with other related molecules.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar Lewis structure picture of bonds, lone pairs, and antibonds. uni-muenchen.deuba.ar This method provides detailed insights into charge distribution, hybridization, and donor-acceptor (bond-antibond) interactions. dergipark.org.trresearchgate.net

For this compound, NBO analysis can quantify the nature of its key chemical features. It would reveal the polarization of the C-O, O-H, S-C, and S-O bonds. A key application is the study of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de For instance, NBO analysis could quantify the intramolecular hydrogen bond between the hydroxyl group and an oxygen of the sulfonyl group in certain conformations. It can also be used to analyze intermolecular interactions, such as the hydrogen bonds formed between molecules of this compound in the solid state or in solution. researchgate.net

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally efficient alternative by using classical physics and empirical force fields to model molecular behavior. nih.govschrodinger.com

Conformational Searching and Energy Minimization

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. uci.edu The cyclohexane (B81311) ring itself exists in a stable chair conformation, which can flip to an alternative chair form. gmu.edu The substituents—the hydroxyl and methylsulfonyl groups—can be in either an axial or equatorial position. This leads to several possible stereoisomers (cis and trans) and, for each, multiple conformers.

Conformational searching is a computational process used to find the various low-energy arrangements of a molecule. uni-muenchen.de Algorithms like Monte Carlo or systematic searches are used to explore the potential energy surface. uci.edu Each generated conformation is then subjected to energy minimization, a process that adjusts the geometry to find the nearest local energy minimum on the potential energy surface. These calculations are typically performed using molecular mechanics force fields (e.g., MMFF, OPLS), which model the energy of a molecule as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). schrodinger.com

For this compound, this analysis would identify the most stable conformers. It is generally expected that conformers with bulky substituents in the equatorial position are lower in energy to avoid steric strain. gmu.edu A conformational search would provide the relative energies of all possible chair conformers for both the cis and trans isomers.

Hypothetical Relative Energies of this compound Conformers

This table is illustrative and based on general chemical principles. Actual values would require specific calculations.

| Isomer | Hydroxyl Position | Methylsulfonyl Position | Relative Steric Energy (kcal/mol) | Predicted Population (at 298 K) |

| trans | Equatorial | Equatorial | 0.00 | High |

| trans | Axial | Axial | > 4.00 | Very Low |

| cis | Equatorial | Axial | ~2.50 | Low |

| cis | Axial | Equatorial | ~1.00 | Medium |

Simulation of Molecular Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of particles, MD provides a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules. whiterose.ac.ukfrontiersin.org

An MD simulation of this compound, either in a pure liquid state or in a solvent, would offer insights into its dynamic properties. The simulation would show the flipping of the cyclohexane ring and the rotation of the substituent groups. By analyzing the trajectories of the atoms, one can calculate various properties, such as radial distribution functions, which describe how the density of surrounding molecules varies as a function of distance from a reference particle. This is particularly useful for understanding solvation structure. Furthermore, MD simulations can be used to study intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the hydroxyl group of one molecule and the sulfonyl or hydroxyl oxygen of another. unizin.orgcolorado.edu These simulations are crucial for bridging the gap between static molecular structures and the dynamic reality of chemical systems. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

The study of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) to identify the lowest energy path from reactants to products. smu.edu This path includes high-energy, transient structures known as transition states, which represent the energy barrier that must be overcome for a reaction to proceed. libretexts.org The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. libretexts.org

Modern computational protocols can automate the search for reaction mechanisms with minimal human input. mdpi.com Methods such as the tsscds algorithm employ accelerated molecular dynamics to explore possible reaction pathways and locate transition states. mdpi.com Another approach, the United Reaction Valley Approach (URVA), analyzes the reaction path to partition the mechanism into distinct phases: a contact phase, a preparation phase for chemical changes, transition state phases where bonds are formed or broken, and finally product adjustment and separation phases. smu.edu This detailed analysis reveals the sequence of chemical events and the electronic factors controlling the reaction. smu.edu

The stability of a transition state is influenced by several factors, including the spatial arrangement of atoms (steric effects), the distribution of electrons (electronic effects), and interactions with the surrounding solvent. numberanalytics.com Understanding these factors is crucial for predicting how changes in reaction conditions or molecular structure will affect the reaction outcome. numberanalytics.com While specific mechanistic studies for this compound are not extensively detailed in available literature, general reactions such as oxidation of the alcohol or elimination reactions could be modeled to understand their transition state geometries and energetic barriers.

Table 1: Theoretical Methods for Reaction Mechanism and Transition State Analysis

| Method/Concept | Application | Reference |

|---|---|---|

| Potential Energy Surface (PES) Mapping | Identifies energetic pathways, minima (reactants, products, intermediates), and maxima (transition states). | mdpi.com |

| Transition State Theory (TST) | Provides a framework for calculating reaction rates based on the properties of the transition state. | mdpi.com |

| Intrinsic Reaction Coordinate (IRC) | Traces the minimum energy path connecting a transition state to its corresponding reactants and products. | smu.edu |

| United Reaction Valley Approach (URVA) | Partitions a reaction mechanism into chemically meaningful phases by analyzing the reaction path curvature. | smu.edu |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational quantum chemistry is widely used to predict various spectroscopic parameters, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. wavefun.comnih.gov These predictions are invaluable for interpreting experimental data, assigning spectral peaks to specific molecular motions or environments, and confirming chemical structures. nih.govresearchgate.net Density Functional Theory (DFT) is a common method for these calculations. researchgate.net

For this compound, computational models can predict its vibrational spectrum (IR and Raman). The calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For instance, calculations would predict characteristic frequencies for the O-H stretch of the alcohol, the symmetric and asymmetric stretches of the sulfonyl (SO₂) group, and various C-H and C-C vibrations of the cyclohexane ring. Often, calculated harmonic frequencies are systematically scaled by a factor to achieve better agreement with experimental anharmonic frequencies. nih.govresearchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of complex experimental spectra. wavefun.com While no specific computational studies detailing the predicted spectra of this compound were found, the table below lists the expected experimental IR absorption regions for its key functional groups. Computational analysis would provide more precise frequencies and their corresponding vibrational modes. udhtu.edu.ua

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (hydrogen-bonded) | 3500 - 3200 |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 |

| Sulfonyl (R-SO₂-R) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (R-SO₂-R) | S=O Symmetric Stretch | 1160 - 1120 |

Note: This table represents general, typical absorption ranges for the indicated functional groups. Precise values are molecule-specific.

Computational Exploration of Noncovalent Interactions

Noncovalent interactions, though weaker than covalent bonds, are critical in determining the three-dimensional structure (conformation) of a molecule and how molecules pack together in a crystal lattice. researchgate.netresearchgate.net For this compound, several types of noncovalent interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular), can be explored computationally.

Several computational techniques are used to identify and quantify these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to find bond critical points, which characterize the nature and strength of interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis: Studies charge delocalization between filled and empty orbitals, providing insight into the stabilizing energy of hyperconjugative and hydrogen-bonding interactions. researchgate.netresearchgate.net

Hirshfeld Surface Analysis: Maps intermolecular contacts in a crystal structure, providing a quantitative summary of the types of interactions present. researchgate.net

These methods allow for a detailed understanding of the forces that stabilize specific isomers (e.g., cis vs. trans) and their conformers (chair vs. boat). researchgate.net

Table 3: Potential Noncovalent Interactions in this compound and Methods for Their Study

| Type of Interaction | Description | Computational Method |

|---|---|---|

| Intermolecular | ||

| O-H···O=S | Hydrogen bond between the hydroxyl group of one molecule and a sulfonyl oxygen of another. | QTAIM, NBO, Hirshfeld |

| O-H···O-H | Hydrogen bond between the hydroxyl groups of two different molecules. | QTAIM, NBO, Hirshfeld |

| C-H···O | Weak hydrogen bonds between ring C-H groups and oxygen atoms (hydroxyl or sulfonyl). | QTAIM, Hirshfeld |

| Intramolecular |

Derivatives of 4 Methylsulfonyl Cyclohexanol: Synthesis and Advanced Applications

Design and Synthesis Strategies for Novel 4-(Methylsulfonyl)cyclohexanol Derivatives

The design of novel derivatives of this compound is often guided by the goal of creating molecules with specific therapeutic activities, such as anti-inflammatory or antimicrobial properties. mdpi.comnih.gov The core structure combines a non-polar cyclohexane (B81311) ring with a highly polar methylsulfonyl group (a sulfone) and a reactive hydroxyl group, offering multiple points for synthetic modification.

The synthesis of the parent compound, this compound, can be achieved through several established routes. One common method is the hydrogenation of 4-(methylsulfonyl)phenol (B50025). wikipedia.orgnih.gov This reaction reduces the aromatic phenol (B47542) ring to a cyclohexane ring while leaving the stable sulfone group intact. Another approach involves the oxidation of the corresponding 4-(methylthio)cyclohexanol, where the sulfide (B99878) is converted to the sulfone using oxidizing agents.

Once the this compound core is obtained, the design and synthesis of new derivatives can proceed. Strategies often focus on modifying the hydroxyl group or the cyclohexane ring itself.

Key Synthetic Strategies:

Esterification and Etherification: The hydroxyl group of the cyclohexanol (B46403) moiety is a prime site for modification. It can readily undergo esterification with various carboxylic acids or etherification with alkyl halides to introduce a wide range of functional groups. These modifications can significantly alter the molecule's steric bulk, lipophilicity, and hydrogen-bonding capabilities.

Oxidation to Ketone: The secondary alcohol can be oxidized to the corresponding cyclohexanone (B45756). wikipedia.org This ketone, 4-(methylsulfonyl)cyclohexanone (B591897), serves as a versatile intermediate for a host of subsequent reactions, such as aldol (B89426) condensations or the formation of imines and oximes, allowing for the introduction of complex substituents. researchgate.netacs.org

Analogue Synthesis Inspired by Phenyl Derivatives: Many synthetic strategies are adapted from the well-established chemistry of 4-(methylsulfonyl)phenyl derivatives. mdpi.comnih.gov For instance, synthetic schemes used to create anti-inflammatory drugs containing a 4-(methylsulfonyl)phenyl group can be adapted to the cyclohexyl scaffold to explore new chemical space and investigate the impact of a non-aromatic ring on biological activity. nih.gov Common reactions include Fischer indole (B1671886) synthesis starting from related ketone precursors or Claisen-Schmidt condensations to form chalcone-like structures. nih.govresearchgate.net

The table below summarizes some of the key synthetic approaches for creating derivatives.

| Derivative Class | Synthetic Precursor | Key Reaction Type | Purpose of Derivatization | Reference |

| Esters/Ethers | This compound | Esterification/Etherification | Modify polarity and steric profile | wikipedia.org |

| Ketone Derivatives | 4-(Methylsulfonyl)cyclohexanone | Aldol Condensation, Imine Formation | Introduce complex side chains | researchgate.netacs.org |

| Indole Conjugates | 4-(Methylsulfonyl)cyclohexanone | Fischer Indole Synthesis | Create novel heterocyclic systems | nih.gov |

| Chalcone Analogues | 4-(Methylsulfonyl)cyclohexanone | Claisen-Schmidt Condensation | Synthesize bioactive scaffolds | researchgate.net |

Exploration of Structural Modifications and Their Impact on Chemical Properties and Reactivity

Structural modifications to the this compound scaffold have a profound impact on the resulting molecule's physicochemical properties and reactivity. The two primary functional groups, the hydroxyl (-OH) and the methylsulfonyl (-SO₂CH₃), are the main drivers of these changes.

The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly increases the polarity of the molecule compared to a simple methylcyclohexanol. chemeo.com This polarity influences solubility, with the sulfone group enhancing aqueous solubility while the cyclohexane ring retains lipophilic character. The chemical stability of the sulfone group is high, making it generally unreactive under many standard synthetic conditions, which allows it to be carried through multi-step syntheses. nih.gov

The hydroxyl group is a versatile functional handle. As a hydrogen bond donor and acceptor, it contributes to the molecule's polarity and ability to interact with other polar molecules. Its reactivity is characteristic of a secondary alcohol. wikipedia.org

Impact of Key Modifications:

Conversion of -OH to Ester/Ether: Replacing the hydrogen of the hydroxyl group with an acyl or alkyl chain reduces the molecule's ability to act as a hydrogen bond donor. This generally decreases polarity and water solubility while increasing lipophilicity. This strategy is often used to modulate a derivative's ability to cross biological membranes.

Oxidation of -OH to Ketone: The conversion to 4-(methylsulfonyl)cyclohexanone replaces a hydroxyl group with a carbonyl group. While the carbonyl is still a hydrogen bond acceptor, the loss of the donor proton changes its interaction profile. The ketone's reactivity is fundamentally different, opening pathways for carbon-carbon bond formation at the alpha-positions or condensation reactions at the carbonyl carbon. acs.org

This compound as a Scaffold for the Development of New Chemical Entities

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of new compounds. nih.gov this compound is an excellent example of a versatile scaffold for several reasons.

Firstly, the cyclohexane ring provides a distinct, non-planar, three-dimensional geometry, which is often advantageous for fitting into the binding sites of biological targets compared to flat aromatic systems. The defined stereochemistry of the cyclohexanol ring can be exploited to create stereoisomers with potentially different biological activities.

Secondly, the methylsulfonyl group is a well-known pharmacophore found in a number of approved drugs. nih.gov It is particularly famous for its role in selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, such as Celecoxib. mdpi.comnih.gov The sulfone's ability to form strong hydrogen bonds allows it to anchor a molecule within a target's binding pocket. By incorporating this group into the scaffold, chemists can design new molecules with a built-in potential for specific biological interactions.

Finally, the hydroxyl group serves as a convenient attachment point for a wide variety of other chemical groups, allowing for systematic exploration of structure-activity relationships (SAR). By attaching different moieties at this position, researchers can fine-tune properties like potency, selectivity, and pharmacokinetic profiles. The use of cyclohexanol-based scaffolds for designing inhibitors and other bioactive molecules is a recognized strategy in drug discovery. acs.orgacs.org

Advanced Applications of Designed Derivatives in Organic Synthesis

Derivatives of this compound are not only end-products themselves but also serve as valuable intermediates in advanced organic synthesis. Their primary application lies in the construction of larger, more complex molecules, particularly those with potential therapeutic value. mdpi.com

One of the most significant applications is in the development of novel non-steroidal anti-inflammatory agents (NSAIDs) . nih.gov Drawing inspiration from COX-2 inhibitors that feature a 4-(methylsulfonyl)phenyl group, chemists have synthesized analogous derivatives using the this compound scaffold. mdpi.com These compounds are designed to target the COX-2 enzyme, which is involved in inflammation and pain, while potentially offering a different side-effect profile due to the replacement of the aromatic ring with a saturated cyclohexane ring.

Furthermore, derivatives have been explored for their potential as dual antimicrobial and anti-inflammatory agents . nih.gov For example, indole-hydrazone derivatives synthesized from a 4-(methylsulfonyl)phenyl ketone precursor have shown promise in this area. Similar synthetic logic can be applied to the cyclohexanone derivative to create novel compounds that combine these two valuable therapeutic activities in a single molecule.

In a broader synthetic context, the functionalized cyclohexane ring can be a key building block for natural product synthesis or the creation of complex molecular probes for chemical biology research. The reactive handle provided by the hydroxyl group (or the ketone derived from it) allows these scaffolds to be incorporated into larger molecular frameworks through multi-step synthetic sequences. rushim.ru